molecular formula C6H4INO3 B1278611 2-Hydroxy-5-iodonicotinic acid CAS No. 390360-97-1

2-Hydroxy-5-iodonicotinic acid

Cat. No.: B1278611
CAS No.: 390360-97-1
M. Wt: 265.01 g/mol
InChI Key: WIUHBFOGCTVLEH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodonicotinic acid is an organic compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol It is a derivative of nicotinic acid, featuring an iodine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-iodonicotinic acid involves the hydrolysis of methyl 2-chloro-5-iodonicotinate. The process is as follows :

  • Dissolve methyl 2-chloro-5-iodonicotinate (3.0 g, 10.7 mmol) in tetrahydrofuran (20 mL) and water (7 mL).
  • Add lithium hydroxide monohydrate (1.3 g, 32.2 mmol) to the solution.
  • Stir the mixture at 50°C for 16 hours.
  • Concentrate the mixture under reduced pressure to remove tetrahydrofuran.
  • Adjust the pH of the mixture to 6 using aqueous 1 M hydrochloric acid.
  • Collect the precipitated white solid by filtration and wash with water (10 mL).
  • Concentrate the solid in a vacuum to obtain this compound (2.5 g, 91% yield).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

Major Products Formed

    Substitution Reactions: Products include 2-Hydroxy-5-azidonicotinic acid or 2-Hydroxy-5-cyanonicotinic acid.

    Oxidation Reactions: Products include 2-Oxo-5-iodonicotinic acid.

    Reduction Reactions: Products include 2-Hydroxy-5-iodonicotinic alcohol.

Scientific Research Applications

2-Hydroxy-5-iodonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein-Ligand Interactions: It may form complexes with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-bromonicotinic acid
  • 2-Hydroxy-5-chloronicotinic acid
  • 2-Hydroxy-5-fluoronicotinic acid

Uniqueness

2-Hydroxy-5-iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and influences its reactivity, making it a valuable intermediate in organic synthesis and biochemical research.

Properties

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHBFOGCTVLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445813
Record name 2-Hydroxy-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390360-97-1
Record name 2-Hydroxy-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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